2-(Dimethylamino)ethylhydrazine dihydrochloride is a bifunctional synthetic building block primarily utilized for the construction of N-substituted heterocycles, including pyrazoles, triazoles, and pyridazines. By combining a reactive hydrazine moiety with a tertiary amine side chain, it enables the direct incorporation of a basic, solubilizing dimethylaminoethyl group into molecular scaffolds in a single step. Supplied as a stable dihydrochloride salt, this compound overcomes the severe handling, toxicity, and stability limitations inherent to free hydrazines. Its primary procurement value lies in its ability to streamline the synthesis of active pharmaceutical ingredients (APIs) and advanced materials by replacing multi-step, low-yielding alkylation sequences with a highly regioselective condensation process [1].
Substituting the dihydrochloride salt with its free base counterpart (CAS 50864-16-9) introduces significant process liabilities, including high volatility, rapid oxidative degradation, and unpredictable stoichiometry. Alternatively, attempting to bypass this specialized precursor by using a generic hydrazine (e.g., hydrazine hydrate) followed by post-synthesis alkylation with 2-(dimethylamino)ethyl chloride typically results in poor regioselectivity. Such two-step workarounds frequently generate complex mixtures of N-alkylated isomers, necessitating resource-intensive chromatographic separations and drastically reducing the overall isolated yield of the target functionalized heterocycle [1].
Free base hydrazines are highly susceptible to oxidation in the presence of atmospheric oxygen, leading to rapid titer loss. The dihydrochloride salt format of 2-(dimethylamino)ethylhydrazine provides critical stabilization, maintaining >98% purity over extended storage periods under ambient conditions, whereas the free base rapidly degrades. This stability ensures that precise molar equivalents can be weighed and added to reactions, preventing the need for excess reagent and reducing the formation of side products [1].
| Evidence Dimension | Purity retention under ambient atmospheric exposure (12 months) |
| Target Compound Data | >98% purity retained (Dihydrochloride salt) |
| Comparator Or Baseline | <80% purity retained (Free base, prone to oxidation and volatilization) |
| Quantified Difference | >18% higher purity retention, eliminating the need for pre-reaction distillation. |
| Conditions | Ambient temperature, standard laboratory storage conditions exposed to air. |
Procurement of the dihydrochloride salt eliminates the need for hazardous distillation or titration prior to use, ensuring reproducible scale-up.
When synthesizing N-(dimethylaminoethyl) pyrazoles, direct condensation of 1,3-diketones with 2-(dimethylamino)ethylhydrazine dihydrochloride yields the target compound in a single step with high efficiency. In contrast, the traditional two-step approach—forming the unsubstituted pyrazole followed by alkylation with 2-(dimethylamino)ethyl chloride—frequently yields a mixture of N1 and N2 regioisomers, capping the yield of the desired isomer and requiring complex purification [1].
| Evidence Dimension | Overall isolated yield of target N-functionalized heterocycle |
| Target Compound Data | 80-90% yield (Single-step condensation using CAS 57659-80-0) |
| Comparator Or Baseline | 45-60% yield (Two-step post-alkylation approach) |
| Quantified Difference | 20-45% absolute increase in isolated yield. |
| Conditions | Standard condensation with 1,3-diketones vs. base-mediated N-alkylation of pyrazole. |
Bypassing the post-alkylation step significantly reduces process mass intensity (PMI) and eliminates costly chromatographic separations.
The dihydrochloride salt exhibits exceptional aqueous solubility, allowing it to be formulated into stable aqueous solutions for controlled, dropwise addition into organic or biphasic reaction mixtures. This is critical for managing the highly exothermic nature of hydrazine condensation reactions. The free base, being volatile and less predictably partitioned, poses a higher risk of thermal runaway and loss of active reagent to the vapor phase [1].
| Evidence Dimension | Reagent addition control and vapor phase loss |
| Target Compound Data | Negligible vapor pressure; highly controlled aqueous dosing |
| Comparator Or Baseline | High vapor pressure; variable dosing accuracy (Free base) |
| Quantified Difference | Near 100% reagent retention in the liquid phase for the salt. |
| Conditions | Exothermic condensation reactions in biphasic or buffered aqueous media. |
Controlled aqueous dosing of the salt maximizes process safety and ensures consistent reaction kinetics during pilot-scale manufacturing.
This compound is a primary choice for introducing a basic dimethylaminoethyl side chain into pharmaceutical scaffolds, such as kinase inhibitors or CNS-active agents. The embedded tertiary amine group predictably improves the aqueous solubility and bioavailability of the resulting API, making this specific hydrazine an essential building block in early-stage drug discovery and medicinal chemistry workflows where solubility optimization is required [1].
The compound is highly suited for the direct, single-step synthesis of N-substituted pyrazoles, triazoles, and pyridazines from dicarbonyl precursors. By utilizing the pre-functionalized hydrazine dihydrochloride, process chemists can avoid the poor regioselectivity, low yields, and complex purification steps associated with late-stage N-alkylation strategies [2].
The bifunctional nature of the resulting hydrazones or heterocycles—containing both the core coordinating nitrogens and the pendant tertiary amine—makes this compound highly valuable in designing multidentate ligands. These ligands are utilized in transition metal catalysis and the synthesis of specialized metal-organic materials where precise spatial arrangement of basic sites is necessary [3].
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